2H-1,2-Oxazine, tetrahydro-2,3-dimethyl-
Description
2H-1,2-Oxazine, tetrahydro-2,3-dimethyl- is a six-membered heterocyclic compound containing one oxygen and one nitrogen atom in its 1,2-oxazine ring. The tetrahydro designation indicates a partially saturated ring, with two methyl substituents at positions 2 and 2. This structure confers unique physicochemical properties, such as enhanced stability compared to fully unsaturated oxazines and modulated hydrophobicity due to alkyl substitution. Oxazines are known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects .
- Ionization Energy (IE): 8.66 eV
- logPoct/wat: 0.644 (indicating moderate hydrophobicity)
- Molecular Volume (McVol): 86.3 ml/mol .
Properties
CAS No. |
53544-31-3 |
|---|---|
Molecular Formula |
C6H13NO |
Molecular Weight |
115.17 g/mol |
IUPAC Name |
2,3-dimethyloxazinane |
InChI |
InChI=1S/C6H13NO/c1-6-4-3-5-8-7(6)2/h6H,3-5H2,1-2H3 |
InChI Key |
RDTKHBXRKVBVJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCON1C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs: Naphtho-Oxazine Derivatives
Compound: 2-Methyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine (CAS 6275-78-1)
- Molecular Formula: C13H13NO
- Key Features: Fused benzene ring system, increasing aromaticity and rigidity.
- Applications: Limited data, but naphtho-oxazines are explored in drug discovery for their planar structure, which enhances π-π stacking in enzyme binding .
- Comparison: The naphtho-oxazine’s extended conjugation system contrasts with the aliphatic tetrahydro ring of 2,3-dimethyl-1,2-oxazine, leading to differences in solubility (lower for naphtho derivatives) and electronic properties.
Heterocyclic Derivatives: Thiazines and Thiadiazines
Compound: Tetrahydro-2-(nitromethylene)-2H-1,3-thiazine (nithiazine)
- Structure: Contains sulfur instead of oxygen in the heterocycle, with a nitromethylene group.
- Applications: Insecticidal activity (e.g., nithiazine) .
Compound: Tetrahydro-3,5-dimethyl-2H-1,3,5-thiadiazine-2-thione (dazomet)
Benzoxazine Derivatives with Pharmacological Activity
Compound A: [N-[3,4-dihydro-4-(1H-imidazol-4-ylmethyl)-2H-1,4-benzoxazin-6-yl]-N-ethyl-N′-methylurea]
- Key Features: Benzoxazine core with imidazole and urea substituents.
- Activity: Selective α2C-adrenergic receptor (AR) agonist; investigated for peripheral vasoconstriction .
- Comparison: The aromatic benzoxazine ring in Compound A enables strong receptor binding, but poor brain penetration limits its utility in central nervous system (CNS) applications. In contrast, the tetrahydro-2,3-dimethyl-1,2-oxazine’s aliphatic ring may improve blood-brain barrier permeability if methyl groups reduce polarity.
Research Findings and Implications
- Structural Impact on Bioactivity: Methyl groups in 2,3-dimethyl-1,2-oxazine may enhance metabolic stability compared to non-alkylated oxazines, a critical factor in drug design .
- Heteroatom Influence: Thiazines (S-containing) exhibit broader pesticidal applications, whereas oxazines (O-containing) are more common in medicinal chemistry due to oxygen’s hydrogen-bonding capacity .
- Aromatic vs. Aliphatic Systems: Naphtho-oxazines’ fused rings improve binding to flat enzyme pockets, while tetrahydro-2,3-dimethyl-1,2-oxazine’s flexibility could favor interactions with globular proteins .
Q & A
Q. What are the optimal synthetic routes for 2H-1,2-Oxazine, tetrahydro-2,3-dimethyl-, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves cyclization reactions using precursors like substituted oxazolines or hydrazines under controlled conditions. Key parameters include:
- Temperature: Refluxing in solvents like triethyl orthoacetate (120–140°C) ensures proper ring closure .
- Catalysts: Acidic or basic catalysts (e.g., p-toluenesulfonic acid) accelerate intramolecular cyclization.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves purity. Yield optimization requires balancing stoichiometry and reaction time .
Q. Which spectroscopic techniques are most effective for characterizing 2H-1,2-Oxazine, tetrahydro-2,3-dimethyl-?
Methodological Answer:
- NMR Spectroscopy: H and C NMR identify substituent positions (e.g., methyl groups at C2/C3) and ring conformation. DEPT-135 confirms CH/CH groups .
- Mass Spectrometry (HRMS): Electrospray ionization (ESI) or GC-MS validates molecular weight and fragmentation patterns.
- IR Spectroscopy: Stretching frequencies for C-O (1050–1250 cm) and C-N (1350–1450 cm) confirm oxazine ring integrity .
Q. What solvent systems and chromatographic methods are recommended for isolating 2H-1,2-Oxazine derivatives?
Methodological Answer:
- Solvent Polarity: Medium-polarity solvents (e.g., dichloromethane, ethyl acetate) dissolve the compound without degrading the oxazine ring.
- HPLC: Reverse-phase C18 columns with acetonitrile/water gradients (70:30 to 90:10) achieve baseline separation of stereoisomers .
- TLC Monitoring: Silica plates with UV visualization (254 nm) track reaction progress using R values (0.3–0.5 in ethyl acetate/hexane) .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in the reactivity of 2H-1,2-Oxazine derivatives under varying pH conditions?
Methodological Answer:
- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated analogs to identify proton-transfer steps in acid/base-mediated ring-opening .
- DFT Calculations: Model transition states (e.g., B3LYP/6-31G**) to predict regioselectivity in nucleophilic attacks at C4 or C6 positions.
- In Situ Monitoring: Use stopped-flow UV-Vis or Raman spectroscopy to capture intermediates during pH-dependent transformations .
Q. What factorial design approaches optimize the scalability of 2H-1,2-Oxazine synthesis for high-throughput applications?
Methodological Answer:
- Taguchi Method: Vary factors (temperature, catalyst loading, solvent ratio) in orthogonal arrays to identify critical parameters affecting yield .
- Response Surface Methodology (RSM): Central composite designs model nonlinear interactions (e.g., temperature vs. pressure) to maximize purity (>95%) .
- Process Simulation: Tools like Aspen Plus® simulate mass/energy balances for pilot-scale reactors, minimizing waste generation .
Q. How can AI-driven tools predict and validate novel biological activities of 2H-1,2-Oxazine derivatives?
Methodological Answer:
- QSAR Models: Train neural networks on datasets (e.g., ChEMBL) to correlate structural descriptors (logP, topological polar surface area) with antimicrobial IC values .
- Molecular Docking: AutoDock Vina screens derivatives against target proteins (e.g., bacterial dihydrofolate reductase) to prioritize synthesis .
- High-Content Screening: Automated platforms (e.g., Labcyte Echo®) test compound libraries in cell-based assays for neuroprotective or anticancer activity .
Q. What strategies address discrepancies in reported crystallographic data for 2H-1,2-Oxazine analogs?
Methodological Answer:
- Synchrotron XRD: High-resolution data collection (λ = 0.7–1.0 Å) resolves ambiguities in bond lengths/angles caused by disorder .
- Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., C-H···O) to explain packing differences across polymorphs .
- Database Cross-Validation: Compare Cambridge Structural Database (CSD) entries with in-house data to identify systematic errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
